

Fosinopril HPLC analytical method development

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Compound of Interest

Compound Name: *Fosinopril*

Cat. No.: *B1673572*

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An Application Note and Protocol for the Development and Validation of a **Fosinopril** HPLC Analytical Method.

Abstract

This document provides a comprehensive guide for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **Fosinopril** in bulk drug substance. The protocols outlined herein cover method development, validation in accordance with ICH guidelines, and forced degradation studies to ensure the method is stability-indicating. All experimental procedures and data presentations are designed for researchers, scientists, and drug development professionals.

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for the quality control of **Fosinopril** in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds, making it the method of choice for analyzing pharmaceutical products.[2] This application note details a robust RP-HPLC method for **Fosinopril**, ensuring precision, accuracy, and specificity.

Instrumentation and Materials

- Instrumentation:

- HPLC system with gradient or isocratic capabilities (e.g., Agilent Technologies 1100 series).[1]
- UV or Photodiode Array (PDA) Detector.[3]
- Chromatographic data acquisition and processing software.
- Analytical balance.
- pH meter.
- Sonicator.
- Chemicals and Reagents:
 - **Fosinopril** Sodium reference standard.
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).[2]
 - Water (HPLC grade or double distilled).[4]
 - Orthophosphoric acid (OPA) or Phosphoric acid (AR grade).[3][5]
 - Phosphate buffer.[1]
- Chromatographic Column:
 - A variety of C18 columns can be used, such as Inertsil ODS C18 (250 x 4.6 mm, 5µm) or Hypersil ODS (250 x 4.6 mm, 3.0 µm).[2][3]

Method Development

The primary objective of method development is to achieve a good separation of the main drug peak from any impurities or degradation products.

Wavelength Selection

A standard solution of **Fosinopril** is scanned in a UV spectrophotometer between 200 nm and 400 nm to determine the wavelength of maximum absorbance (λ_{max}). **Fosinopril** typically shows a λ_{max} around 210 nm, 233 nm, or 271 nm, depending on the solvent.^{[1][2][3]}

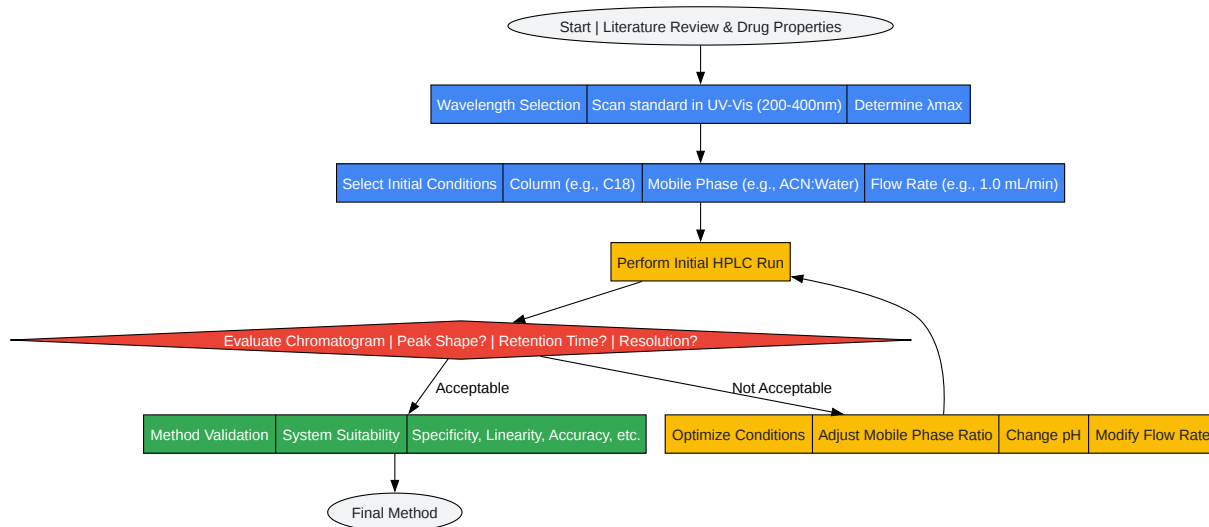
Chromatographic Conditions

Several chromatographic conditions have been reported for the analysis of **Fosinopril**. The following table summarizes some of these methods.

Parameter	Method 1	Method 2	Method 3
Column	Inertsil ODS C18 (250 x 4.6 mm, 5 μ m) ^{[2][6]}	Hypersil ODS (250 x 4.6 mm, 3.0 μ m) ^[3]	Agilent C18 (250 x 4.6 mm, 5 μ m) ^{[1][4]}
Mobile Phase	Methanol: Acetonitrile (90:10 v/v) ^{[2][6]}	Water: Acetonitrile: 1% OPA (65:25:10 v/v/v) ^[3]	Methanol: Water (0.1% OPA, pH 3.3) (70:30 v/v) ^[4]
Flow Rate	1.0 mL/min ^{[2][6]}	1.2 mL/min ^[3]	0.7 mL/min ^{[1][4]}
Detection (λ)	271 nm ^{[2][6]}	210 nm ^[3]	267 nm ^[4]
Column Temp.	Ambient	35°C ^[3]	Ambient
Injection Vol.	20 μ L ^[4]	20 μ L ^[3]	20 μ L ^[4]

Experimental Workflow

The development process follows a logical sequence to optimize the separation and detection of **Fosinopril**.



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Caption: Diagram 1: HPLC Method Development Workflow

Standard and Sample Preparation Protocol

Standard Stock Solution Preparation (1000 ppm)

- Accurately weigh 100 mg of **Fosinopril** working standard into a 100 mL volumetric flask.^[2]
- Add approximately 70 mL of methanol and sonicate for 30 minutes to dissolve.^[2]
- Allow the solution to cool to room temperature.
- Make up the volume to 100 mL with methanol.

Working Standard Solution Preparation (e.g., 40 ppm)

- Pipette 4 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
- Dilute to the mark with the mobile phase and mix well. This concentration may be adjusted based on the linearity range.

Sample Preparation (from Bulk Drug)

- Prepare a sample solution with a target concentration equivalent to the working standard solution using the mobile phase as the diluent.

Method Validation Protocol

The developed method must be validated as per ICH guidelines to demonstrate its suitability for the intended purpose.

System Suitability

Protocol:

- Equilibrate the HPLC system with the mobile phase.
- Inject the working standard solution five consecutive times.[\[2\]](#)
- Record the chromatograms and calculate the system suitability parameters.

Parameter	Acceptance Criteria
% RSD of Peak Area	Not more than 2.0% [2]
% RSD of Retention Time	Not more than 2.0% [2]
Tailing Factor	Not more than 2.0 [2]
Theoretical Plates (N)	Greater than 2000

Specificity

Protocol:

- Inject the blank (diluent), placebo, standard solution, and sample solution into the chromatograph.
- Assess for any interference from the blank or placebo at the retention time of **Fosinopril**.
- For stability-indicating methods, perform forced degradation studies.

Linearity

Protocol:

- Prepare a series of at least five solutions of **Fosinopril** from the stock solution at concentration levels ranging from 20 ppm to 70 ppm.[\[2\]](#)
- Inject each solution in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Perform linear regression analysis.

Parameter	Acceptance Criteria
Correlation Coefficient (R^2)	Not less than 0.999 [4]
y-intercept	Should be close to zero

Accuracy (% Recovery)

Protocol:

- Prepare sample solutions spiked with the **Fosinopril** standard at three different concentration levels (e.g., 80%, 100%, and 120%).
- Prepare each concentration level in triplicate.
- Calculate the percentage recovery for each level.

Parameter	Acceptance Criteria
% Recovery	98.0% to 102.0% [2]

Precision

Protocol:

- Repeatability (Method Precision): Prepare six separate sample preparations of **Fosinopril** at 100% of the test concentration and inject each.[2]
- Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.[2]

Parameter	Acceptance Criteria
% RSD for Repeatability	Not more than 2.0% [2]
% RSD for Intermediate Precision	Not more than 2.0% [2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

- Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$ (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
- Reported values for **Fosinopril** are approximately 0.09 µg/mL for LOD and 0.27 µg/mL for LOQ.[\[1\]](#)

Robustness

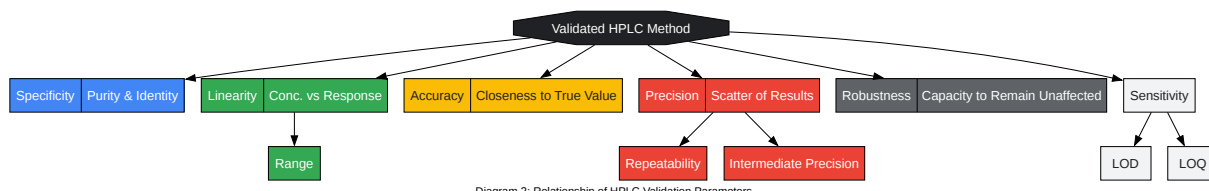
Protocol:

- Deliberately vary the method parameters one at a time.
- Inject the standard solution for each variation.
- Evaluate the impact on system suitability parameters.

Parameter Varied	Variation
Flow Rate	± 0.2 mL/min (e.g., 0.8 and 1.2 mL/min for a 1.0 mL/min method)[2]
Mobile Phase Composition	$\pm 2\%$ absolute (e.g., 88:12 and 92:8 for a 90:10 ratio)
Column Temperature	$\pm 5^{\circ}\text{C}$

Acceptance Criteria: System suitability parameters should remain within the specified limits.

Validation Parameters Relationship



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Caption: Diagram 2: Relationship of HPLC Validation Parameters

Forced Degradation Studies

Fosinopril should be subjected to stress conditions to demonstrate that the method is stability-indicating. The drug has been shown to degrade under hydrolytic conditions.[7]

Protocol

- Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl.
- Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH.
- Neutral Hydrolysis: Reflux the drug solution in water.
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H_2O_2).

- Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).
- Photolytic Degradation: Expose the drug solution to UV light.

After exposure, dilute the samples to a suitable concentration and analyze them by the developed HPLC method. The chromatograms should show adequate separation between the **Fosinopril** peak and any degradation products formed.

Conclusion

The HPLC methods and protocols described in this document provide a robust framework for the quantitative determination of **Fosinopril** in bulk form. The validation procedures ensure that the method is reliable, reproducible, and suitable for its intended use in a quality control environment. Adherence to these protocols will yield accurate results for batch release and stability testing.

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